Bienvenue dans la boutique en ligne BenchChem!

Lorglumide Sodium

CCK1 antagonist receptor binding Ki

Lorglumide sodium (CR-1409), a selective CCK1 antagonist (IC50=50 nM) with 60-fold selectivity over CCK2, offers high aqueous solubility (≥100 mg/mL) for vehicle-free in vivo studies. It matches devazepide's potency (pKB~5.8) in human muscle and outperforms proglumide in sensitizing progenitors to carboplatin—ideal for GI, satiety, and chemotherapeutic response research.

Molecular Formula C22H31Cl2N2NaO4
Molecular Weight 481.4 g/mol
CAS No. 1021868-76-7
Cat. No. B053876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorglumide Sodium
CAS1021868-76-7
Synonyms4-((3,4-dichlorobenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid
CR 1409
CR-1409
lorglumide
Molecular FormulaC22H31Cl2N2NaO4
Molecular Weight481.4 g/mol
Structural Identifiers
SMILESCCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]
InChIInChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1
InChIKeyJCNPYMDDOUQTBK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility>72.2 [ug/mL] (The mean of the results at pH 7.4)

Lorglumide Sodium (CAS 1021868-76-7) for CCK1 Receptor Pharmacology


Lorglumide sodium (CR-1409 sodium salt) is a non-peptidic, competitive antagonist of the cholecystokinin type 1 (CCK1, formerly CCK-A) receptor [1]. It is a glutaramic acid derivative that binds with high affinity to peripheral CCK1 receptors, displaying a Ki of 129 nM in rat pancreas [2]. Lorglumide is widely used as a pharmacological tool to dissect CCK1-mediated physiological processes, including gastrointestinal motility, pancreatic secretion, and satiety signaling [3].

Lorglumide Sodium vs. Other CCK Antagonists: Why Chemical Class Matters


CCK receptor antagonists span multiple chemical classes with distinct selectivity and potency profiles. Simple substitution among glutaramic acid derivatives (e.g., lorglumide, proglumide) or between benzodiazepine-based antagonists (e.g., devazepide) and glutaramic acid derivatives is not scientifically valid due to marked differences in receptor affinity, functional antagonism, and off-target interactions [1]. For instance, lorglumide and proglumide both interact with opioid binding sites, whereas devazepide does not [2]. Furthermore, rank-order potency varies across tissue types and species, underscoring that experimental outcomes are contingent upon the specific antagonist chosen [3].

Quantitative Differentiation of Lorglumide Sodium Against Key Comparators


CCK1 Receptor Binding Affinity: Lorglumide vs. Devazepide

Lorglumide binds to the rat pancreatic CCK1 receptor with a Ki of 129 nM [1]. In contrast, devazepide (L-364,718), a benzodiazepine-derived CCK1 antagonist, exhibits a Ki of 0.3 nM . This represents an approximately 430-fold higher affinity for devazepide.

CCK1 antagonist receptor binding Ki

Functional Antagonism in Guinea Pig Gall Bladder: Lorglumide vs. Devazepide and Loxiglumide

In the guinea pig isolated gall bladder preparation, lorglumide behaved as a simple competitive antagonist with an estimated pKB of 7.59 [1]. Devazepide exhibited a pKB of 9.98, and loxiglumide a pKB of 7.07 [1].

CCK1 antagonist functional assay pKB

Species-Dependent Functional Antagonism: Lorglumide in Guinea Pig Ileum vs. Human Gut

In human isolated alimentary muscle, lorglumide showed an apparent pKB of 5.82 ± 0.04, similar to devazepide (5.76 ± 0.08) and loxiglumide (5.87 ± 0.07) [1]. However, in guinea pig ileum, lorglumide was markedly less potent (pKB 7.43 ± 0.20) compared to devazepide (pKB 10.61 ± 0.61) [1].

CCK1 antagonist species differences functional assay

In Vivo Myelosuppression Potency: Lorglumide vs. Proglumide

In a rat model, lorglumide (13 mg/kg) reduced CFU-GM colony formation to 11% of control, whereas an equivalent dose of proglumide reduced it to 28% of control [1]. This indicates a more pronounced myelosuppressive effect of the CCK1-selective antagonist lorglumide compared to the non-selective antagonist proglumide.

CCK1 antagonist myelotoxicity carboplatin

In Vivo Efficacy in Experimental Pancreatitis: Lorglumide vs. Vehicle Control

In a rat closed duodenal loop model of acute pancreatitis, lorglumide (10 mg/kg i.p. every 6 hours) significantly reduced serum amylase and lipase concentrations at all time intervals compared to NaCl-treated controls (p<0.05) [1]. Lorglumide also ameliorated histological signs of pancreatic damage, including duct rupture, hemorrhage, and fat necrosis [1].

pancreatitis in vivo model amylase

Aqueous Solubility of Lorglumide Sodium Salt for In Vivo Dosing

Lorglumide sodium salt exhibits high aqueous solubility of ≥100 mg/mL (207.73 mM) in water . This property facilitates preparation of concentrated stock solutions for in vivo administration without the need for complex co-solvent systems.

solubility formulation in vivo

Recommended Scientific Applications for Lorglumide Sodium Based on Comparative Evidence


Functional CCK1 Antagonism in Human Isolated Tissue Preparations

As demonstrated in Section 3, lorglumide shows comparable potency to devazepide and loxiglumide in human alimentary muscle (pKB ~5.8) [1]. Researchers studying CCK1-mediated smooth muscle contraction in human tissues should consider lorglumide as a suitable antagonist when species-specific effects are a concern, particularly given the divergent potency observed in rodent models.

In Vivo Studies Requiring Aqueous Formulations for Chronic Dosing

The high aqueous solubility of lorglumide sodium salt (≥100 mg/mL in water) makes it an attractive choice for long-term in vivo studies, such as those involving repeated dosing in pancreatitis models [2] or feeding behavior assays. This property minimizes the need for potentially confounding vehicle components like DMSO or cyclodextrins.

Comparative CCK Antagonist Selectivity Profiling

When investigating the functional consequences of CCK1 versus CCK2 receptor blockade, lorglumide's well-characterized selectivity profile (CCK1 IC50 = 50 nM, CCK2 IC50 = 3 µM; 60-fold selectivity) [3] makes it a useful tool alongside other antagonists like devazepide (high potency, high selectivity) or proglumide (non-selective, weak). This allows for the construction of selectivity-response relationships.

Myelotoxicity and Chemosensitization Research

The recent finding that lorglumide more potently sensitizes granulocyte-macrophage progenitors to carboplatin toxicity compared to proglumide [4] positions lorglumide as a key reagent for studies exploring the role of CCK1 receptors in bone marrow function and chemotherapeutic response. Researchers in this emerging area should prioritize lorglumide for its pronounced in vivo effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lorglumide Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.